molecular formula C11H11NO4 B1296869 Oxo[2-(propionylamino)phenyl]acetic acid CAS No. 352330-52-0

Oxo[2-(propionylamino)phenyl]acetic acid

Cat. No. B1296869
M. Wt: 221.21 g/mol
InChI Key: XDZDGUFFZKSXRH-UHFFFAOYSA-N
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Description

Oxo[2-(propionylamino)phenyl]acetic acid (OPA) is a naturally occurring organic compound that has been studied for its potential medicinal and therapeutic uses. OPA is an important intermediate in the biosynthesis of several important compounds, including amino acids, fatty acids, and vitamins. OPA has been used in numerous scientific studies to investigate its biochemical and physiological effects and to understand its mechanisms of action.

Scientific Research Applications

  • Kinetic and Thermodynamic Studies :

    • Studies like the one conducted by Yogananth and Mansoor (2015) explore the oxidation of similar compounds (e.g., 4-oxo-4-phenyl butanoic acid) by specific oxidizing agents in aqueous acetic acid mediums. This research contributes to understanding the reaction kinetics and mechanisms of similar oxo acids, which could be relevant for the compound (Yogananth & Mansoor, 2015).
  • X-ray Crystallography in Organogermanium Compounds :

    • Research by Takeuchi et al. (2003) on the crystallographic structures of related compounds (such as 2-(2-phenyl-5-oxo-1,3,2-oxathiagermolan-2-ylthio)acetic acid) provides insights into the molecular structures which can be critical in understanding the physical and chemical properties of similar oxo acids (Takeuchi et al., 2003).
  • Condensation Reactions and Electrocyclization Pathways :

    • Studies on condensation reactions and electrocyclization pathways, such as those by Al-Mousawi and El-Apasery (2012), offer valuable insights into the chemical behavior of related oxo acids in various reaction conditions. These studies are essential for synthetic chemistry and the development of new compounds (Al-Mousawi & El-Apasery, 2012).
  • Microwave-Assisted Synthesis and Structural Elucidation :

    • Research into the microwave-assisted synthesis of related compounds, such as by Ghazzali et al. (2012), highlights innovative methods of synthesizing and structuring compounds similar to Oxo[2-(propionylamino)phenyl]acetic acid. This is crucial for the advancement of efficient synthesis techniques in organic chemistry (Ghazzali et al., 2012).
  • Amino Acid Biosynthesis :

    • Research on the biosynthesis of amino acids, such as the work by Sauer, Erfle, and Mahadevan (1975), can provide context for the biological roles and synthesis pathways of similar oxo acids, including their involvement in metabolic processes (Sauer, Erfle, & Mahadevan, 1975).
  • Antimicrobial Screening of Mannich Bases :

    • The synthesis and screening of Mannich bases bearing similar moieties, investigated by Mogilaiah and Sakram (2004), can shed light on the potential antimicrobial applications of oxo[2-(propionylamino)phenyl]acetic acid (Mogilaiah & Sakram, 2004).
  • Synthesis of New Inhibitors and Substrates :

    • Chiu and Jordan's (1994) research on the synthesis of new inhibitors and substrates for enzymes like pyruvate decarboxylase provides a potential avenue for exploring similar roles for Oxo[2-(propionylamino)phenyl]acetic acid in biochemical and pharmaceutical applications (Chiu & Jordan, 1994).

properties

IUPAC Name

2-oxo-2-[2-(propanoylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-9(13)12-8-6-4-3-5-7(8)10(14)11(15)16/h3-6H,2H2,1H3,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZDGUFFZKSXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341969
Record name Oxo[2-(propionylamino)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxo[2-(propionylamino)phenyl]acetic acid

CAS RN

352330-52-0
Record name α-Oxo-2-[(1-oxopropyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352330-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxo[2-(propionylamino)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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